Lipophilicity Advantage: 2-Methyl-4'-(methylsulfanyl)-1,1'-biphenyl vs. Oxygen-Containing Biphenyl Analogs
The methylthio substituent confers significantly higher lipophilicity compared to oxygen-containing biphenyl analogs. For the closely related 2-[(methylthio)methyl]-1,1'-biphenyl, the calculated LogP is 4.21660 . In contrast, biphenyl derivatives containing hydroxyl or methoxy substituents exhibit LogP values in the 2.5–3.5 range, representing a difference of approximately 1–2 log units [1]. This increase in lipophilicity is a class-level property of methylthio-substituted biphenyls relative to their oxygen-containing counterparts.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP ≈ 4.2 (estimated from structurally analogous 2-[(methylthio)methyl]-1,1'-biphenyl, CAS 820963-33-5) |
| Comparator Or Baseline | Biphenyl derivatives with -OH or -OCH3 substituents: LogP ≈ 2.5–3.5 [1] |
| Quantified Difference | ΔLogP ≈ +1.0 to +2.0 |
| Conditions | Calculated LogP values (octanol-water partition coefficient) derived from molecular property databases |
Why This Matters
Higher LogP correlates with increased membrane permeability and altered tissue distribution, directly impacting the suitability of this compound for applications requiring lipophilic scaffolds.
- [1] Ferguson R, Nejman PS, Slawin AMZ, Woollins JD. Bis(alkyl)thioethers on a biphenyl scaffold: a spectroscopic and structural insight. J Mol Struct. 2017;1147:352-360. View Source
